
1-Myristoyl-sn-glycero-3-phosphocholine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LysoPC(14:0/0:0)-d9, also known as 1-myristoyl-sn-glycero-3-phosphocholine-d9, is a lysophospholipid. It is a monoglycerophospholipid where a phosphorylcholine moiety occupies a glycerol substitution site. This compound is a deuterated form of LysoPC(14:0/0:0), meaning it contains deuterium atoms, which are isotopes of hydrogen .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of LysoPC(14:0/0:0)-d9 typically involves the incorporation of deuterium into the fatty acid chain. The process begins with the synthesis of myristic acid-d9, which is then esterified to glycerol-3-phosphate. The phosphorylcholine moiety is subsequently introduced to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of LysoPC(14:0/0:0)-d9 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
LysoPC(14:0/0:0)-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lysophosphatidic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The phosphorylcholine moiety can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions
Major Products Formed
Oxidation: Lysophosphatidic acid.
Reduction: Glycerol-3-phosphate and myristic acid-d9.
Substitution: Various substituted lysophospholipids depending on the nucleophile used
科学的研究の応用
LysoPC(14:0/0:0)-d9 has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of lysophospholipids.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and antispasmodic treatments.
Industry: Utilized in the development of lipid-based drug delivery systems
作用機序
LysoPC(14:0/0:0)-d9 exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, altering membrane fluidity and signaling pathways. The phosphorylcholine moiety interacts with specific receptors and enzymes, modulating various cellular processes. The deuterium atoms enhance the stability and bioavailability of the compound, making it a valuable tool in research .
類似化合物との比較
Similar Compounds
LysoPC(160/00): Contains a palmitic acid chain instead of myristic acid.
LysoPC(180/00): Contains a stearic acid chain.
LysoPC(181/00): Contains an oleic acid chain with a cis-double bond
Uniqueness
LysoPC(14:0/0:0)-d9 is unique due to its deuterium incorporation, which provides enhanced stability and allows for precise tracking in metabolic studies. Its specific fatty acid chain length also imparts distinct biophysical properties, making it a valuable compound for studying membrane dynamics and lipid metabolism .
特性
分子式 |
C22H46NO7P |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1/i2D3,3D3,4D3 |
InChIキー |
VXUOFDJKYGDUJI-NKVYTPEUSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


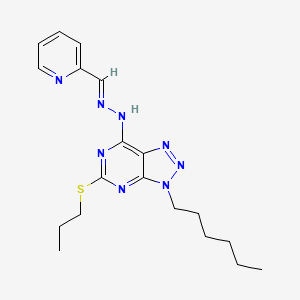
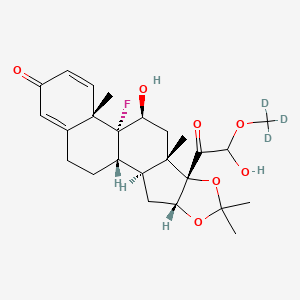

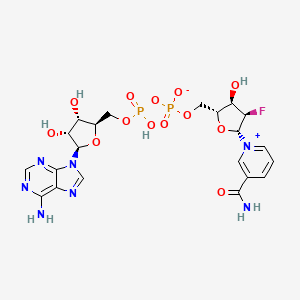
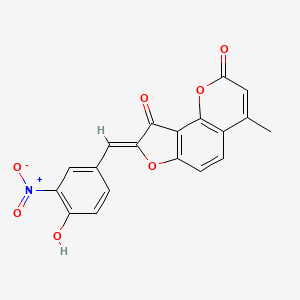
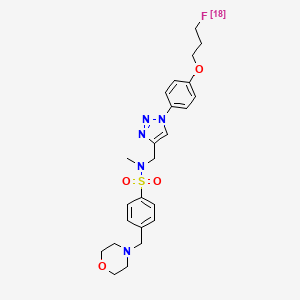
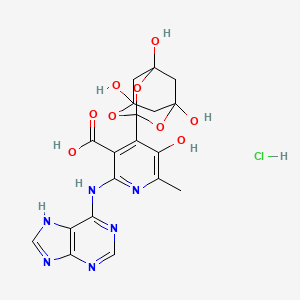
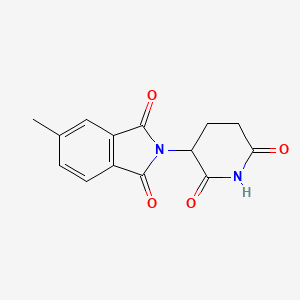

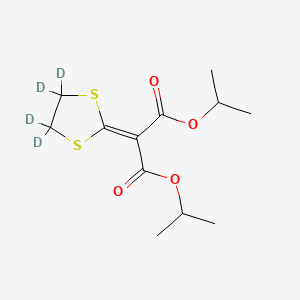
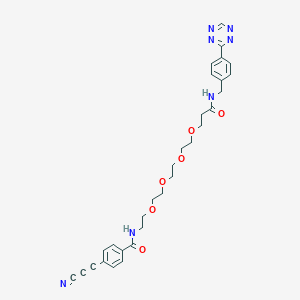
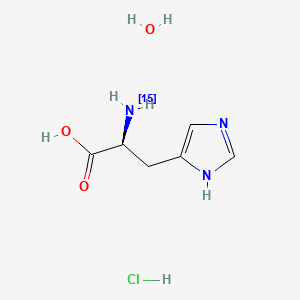

![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
